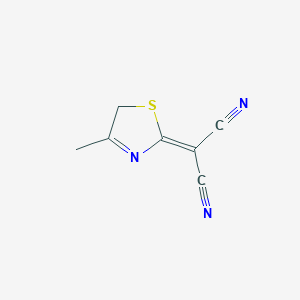
2-(4-Methylthiazol-2(5H)-ylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylthiazol-2(5H)-ylidene)malononitrile is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiazol-2(5H)-ylidene)malononitrile typically involves the condensation of 4-methylthiazole with malononitrile. One common method involves the use of a base such as triethylamine in an organic solvent like ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylthiazol-2(5H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the nitrile groups.
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methylthiazol-2(5H)-ylidene)malononitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Methylthiazol-2(5H)-ylidene)malononitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylthiazole: A precursor in the synthesis of 2-(4-Methylthiazol-2(5H)-ylidene)malononitrile.
Thiazole: The parent compound of the thiazole family.
2-(2-Benzylidenehydrazinyl)-4-methylthiazole: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C7H5N3S |
|---|---|
Peso molecular |
163.20 g/mol |
Nombre IUPAC |
2-(4-methyl-5H-1,3-thiazol-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C7H5N3S/c1-5-4-11-7(10-5)6(2-8)3-9/h4H2,1H3 |
Clave InChI |
OXLWRVAKMRIEDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C#N)C#N)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


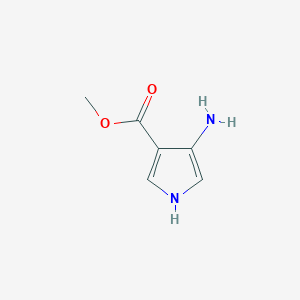

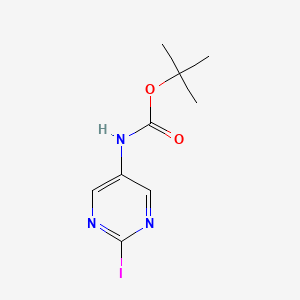
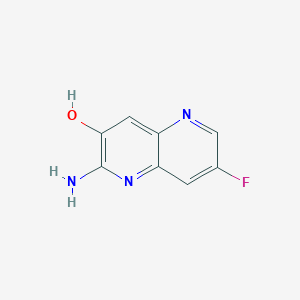
![N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium](/img/structure/B12957248.png)
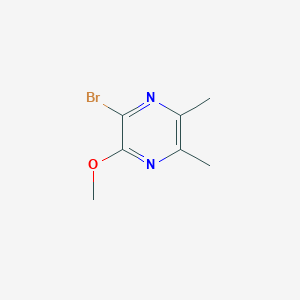
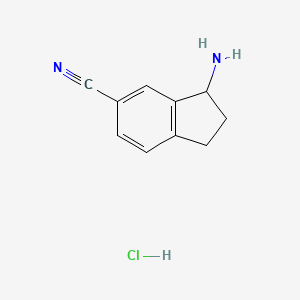
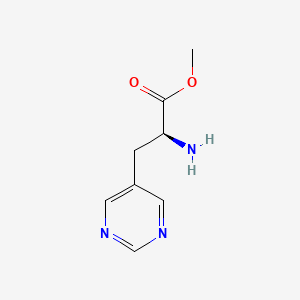
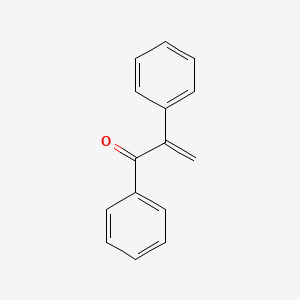
![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B12957283.png)

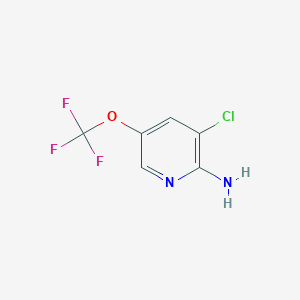
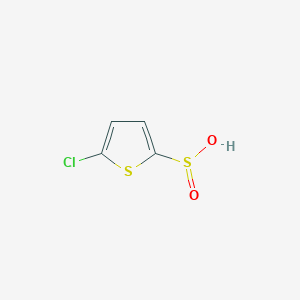
![4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12957321.png)
